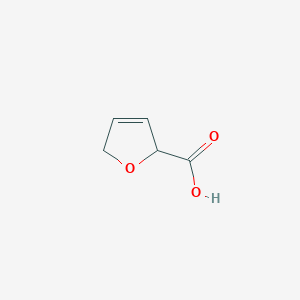

2,5-Dihydro-furan-2-carboxylic acid

Vue d'ensemble

Description

2,5-Dihydro-furan-2-carboxylic acid, also known as furan-2,5-dicarboxylic acid (FDCA), is a biomass-derived diacid that has gained significant attention as a potential substitute for petroleum-derived polyethylene terephthalate (PET) in the production of polymers like polyethylene furandicarboxylate (PEF) . FDCA is synthesized from renewable resources and is considered an important biobased building block for the polymer industry .

Synthesis Analysis

The synthesis of FDCA has been approached through various methods. One scalable route involves the carboxylation of 2-furoic acid with CO2, which is advantageous as 2-furoic acid can be derived from furfural, a non-edible lignocellulosic biomass product . This method avoids the need for edible fructose as a feedstock and eliminates difficult oxidation steps that produce undesirable aldehyde impurities. High yields of FDCA have been achieved using alkali furoate and carbonate salt mixtures under CO2 in the absence of solvents or catalysts .

Another synthesis approach is the one-pot enzyme cascade system, which converts 5-hydroxymethylfurfural (HMF) to FDCA using a combination of galactose oxidase and alcohol dehydrogenases, with internal recycling of the byproduct H2O2 . Additionally, a two-step method directly converts fructose to FDCA using commercially available catalysts without the need for HMF separation, achieving high overall yields .

Molecular Structure Analysis

The molecular structure of FDCA has been characterized in various solvates. For instance, FDCA has been crystallized from dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), revealing hydrogen bonding interactions between the solvent molecules and the hydroxy groups of FDCA . These interactions contribute to the formation of a two-dimensional network in the crystal structure.

Chemical Reactions Analysis

FDCA can undergo further chemical transformations to produce valuable derivatives. For example, acid chloride derivatives of FDCA can be produced from precursor aldehydes using tert-butyl hypochlorite, which are useful intermediates for the production of furoate ester biofuels and polymers . The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has also been reported, leading to novel biobased furan polyesters .

Physical and Chemical Properties Analysis

FDCA and its derivatives exhibit properties that make them suitable for various applications. For instance, 5-(tetradecyloxy)-2-furancarboxylic acid has been identified as a hypolipidemic agent with the ability to lower blood lipids and inhibit fatty acid synthesis . The physical properties of furan polyesters derived from FDCA have been studied, showing the influence of the number of methylene units in the dicarboxylic segments on the material properties .

Applications De Recherche Scientifique

1. Pharmaceutical and Polymer Industries

Furan carboxylic acids, including 2,5-dihydro-furan-2-carboxylic acid, are recognized as promising biobased building blocks in the pharmaceutical and polymer industries. A study by Jia et al. (2019) highlighted the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural using enzyme cascade systems, emphasizing their relevance in these industries (Jia et al., 2019).

2. Production of Furoate Ester Biofuels and Polymers

Furan carboxylic acids, such as 2,5-dihydro-furan-2-carboxylic acid, play a role in producing furoate ester biofuels and polymers. Dutta et al. (2015) discussed the high-yield production of acid chloride derivatives from biomass-derived furan compounds, highlighting the utility of these acids in the creation of biofuels and polymers (Dutta et al., 2015).

3. Biobased Polymer Production

The compound is integral in synthesizing biobased polymers, such as polyethylene furandicarboxylate (PEF), which is a potential substitute for petroleum-derived polyethylene terephthalate (PET). Research by Dick et al. (2017) and Dijkman et al. (2014) demonstrates the synthesis of furan-2,5-dicarboxylic acid (FDCA) from furan compounds for polymer production (Dick et al., 2017); (Dijkman et al., 2014).

4. Efficient Synthesis in Biocatalysis

Biocatalysis using engineered Escherichia coli cells has been applied for the efficient synthesis of furan carboxylic acids. Zhang et al. (2020) reported high productivity in the aerobic oxidation of aromatic aldehydes to furan carboxylic acids using cofactor-engineered cells (Zhang et al., 2020).

5. Role in Biomass Conversion and Green Chemistry

Furan-2,5-dicarboxylic acid, derived from 2,5-dihydro-furan-2-carboxylic acid, is highlighted in biomass conversions, playing a crucial role in green chemistry. Nakagawa et al. (2021) reviewed the catalytic reduction systems of furancarboxylic acids without reducing the carboxyl groups, underlining the importance of these acids in sustainable chemistry (Nakagawa et al., 2021).

Safety And Hazards

Orientations Futures

The U.S. Department of Energy designated 2,5-furandicarboxylic acid (FDCA) as one of the “Top Value-Added Chemicals from Biomass” . The production of FDCA from hemicellulose-derived furfural of non-edible biomass has attracted much great attention . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . The fate of selected FPCs and their potential are shown herein as an example only, where many more simple or complex chemicals can be obtained .

Propriétés

IUPAC Name |

2,5-dihydrofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYOOTIVROCFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480174 | |

| Record name | 2,5-Dihydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dihydro-furan-2-carboxylic acid | |

CAS RN |

22694-55-9 | |

| Record name | 2,5-Dihydro-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22694-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)